N-cyclopentylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

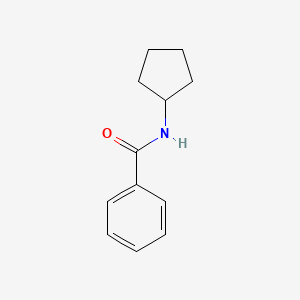

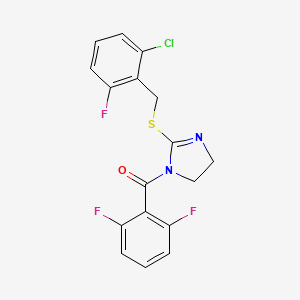

N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.25 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) . The canonical SMILES structure is C1CCC(C1)NC(=O)C2=CC=CC=C2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.25 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The topological polar surface area is 29.1 Ų . The compound is a powder at room temperature .Scientific Research Applications

Catalyst-Free Intramolecular Oxidative Cyclization

N-cyclopentylbenzamide is a chemical structure related to N-allylbenzamides, which have been studied for their potential in catalyst-free intramolecular oxidative cyclization reactions. This process is significant for preparing 2,5-disubstituted oxazoles, offering an efficient synthetic strategy to form an oxazole nucleus directly from easily accessible substrates under temperate conditions. This approach opens new avenues for the synthesis of complex organic molecules, potentially useful in various pharmaceutical applications (Zhou et al., 2012).

Metal-Free Hydroxyalkylation-Initiated Radical Cyclization

Further extending the chemistry of N-allylbenzamides, studies have developed a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide. This novel reaction proceeds through C(sp(3))-H bond cleavage, oxyalkylation of the double bond, and intramolecular cyclization. This method provides a new route toward 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, indicating potential applications in designing complex molecular structures for pharmaceutical use (Zhou et al., 2015).

Antiproliferative Activity in Cancer Research

In the realm of cancer research, N-1,3-benzothiazol-2-ylbenzamide derivatives, which are structurally related to this compound, have demonstrated significant antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these compounds, certain derivatives have shown a pronounced proapoptotic effect, particularly evident towards MCF-7 cancer cell lines. This indicates the potential of structurally similar compounds like this compound in the development of new cancer therapies (Corbo et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for N-cyclopentylbenzamide are not mentioned in the available resources, N-substituted benzamides, in general, have potential applications as radio- and chemo-sensitizers . They could also be potential candidates for the development of anti-inflammatory compounds using NFκB as a drug target .

Properties

IUPAC Name |

N-cyclopentylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDFSUZIEYDGHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)

![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2375468.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)